molecular formula C8H7F2NO2 B12971078 1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one

Cat. No.: B12971078
M. Wt: 187.14 g/mol
InChI Key: AQZAREZNKQFIBC-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one typically involves the introduction of the difluoromethoxy group onto a pyridine ring, followed by the addition of an ethanone group. One common method involves the reaction of 3-hydroxypyridine with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group. The resulting intermediate is then subjected to further reactions to introduce the ethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This can result in various pharmacological effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

1-[3-(difluoromethoxy)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H7F2NO2/c1-5(12)7-6(13-8(9)10)3-2-4-11-7/h2-4,8H,1H3

InChI Key

AQZAREZNKQFIBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)OC(F)F

Origin of Product

United States

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